molecular formula C22H16ClNO3 B2927013 4-acetyl-N-(2-benzoyl-4-chlorophenyl)benzamide CAS No. 312605-50-8

4-acetyl-N-(2-benzoyl-4-chlorophenyl)benzamide

Cat. No. B2927013
M. Wt: 377.82
InChI Key: BHNSSSNINKLKSL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4-acetyl-N-(2-benzoyl-4-chlorophenyl)benzamide” is an organic compound that belongs to the class of compounds known as benzanilides . These are aromatic compounds containing an anilide group in which the carboxamide group is substituted with a benzene ring . They have the general structure RNC(=O)R’, where R,R’= benzene .


Synthesis Analysis

The synthesis of benzamide derivatives, such as “4-acetyl-N-(2-benzoyl-4-chlorophenyl)benzamide”, can be achieved through direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth . This method is considered green, rapid, mild, and highly efficient .


Molecular Structure Analysis

The molecular structure of “4-acetyl-N-(2-benzoyl-4-chlorophenyl)benzamide” can be confirmed by their physicochemical properties and spectroanalytical data (NMR, IR and elemental) . The compound contains total 32 bond(s); 20 non-H bond(s), 14 multiple bond(s), 3 rotatable bond(s), 2 double bond(s), 12 aromatic bond(s), 2 six-membered ring(s), 1 secondary amide(s) (aromatic), and 1 ketone(s) (aromatic) .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “4-acetyl-N-(2-benzoyl-4-chlorophenyl)benzamide” involve the direct condensation of benzoic acids and amines . This reaction is performed under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth .


Physical And Chemical Properties Analysis

Benzamide, the simplest amide derivative of benzoic acid, appears as a white solid in powdered form, and as colourless crystals in crystalline form . It is slightly soluble in water, and soluble in many organic solvents .

Scientific Research Applications

  • Chemical Synthesis and Antitumor Activity : N-(4-acetylphenyl)benzene sulphonamide derivatives, related to 4-acetyl-N-(2-benzoyl-4-chlorophenyl)benzamide, have been synthesized and found to exhibit significant in vitro antitumor activity against HepG2 and MCF-7 cell lines. Further studies on these compounds, particularly those involving isoxazole and pyrazole derivatives, have shown potential interactions against enzymes like KSHV thymidylate synthase complex, suggesting their utility in cancer research and therapy (Fahim & Shalaby, 2019).

  • Anti-acetylcholinesterase Activity : Piperidine derivatives, closely related to 4-acetyl-N-(2-benzoyl-4-chlorophenyl)benzamide, have been synthesized and evaluated for their anti-acetylcholinesterase (anti-AChE) activity. These studies have shown that the introduction of bulky moieties in benzamide significantly enhances the activity, indicating potential applications in neurodegenerative diseases like Alzheimer's (Sugimoto et al., 1990).

  • Pharmacokinetics and Metabolite Analysis : Research on compounds similar to 4-acetyl-N-(2-benzoyl-4-chlorophenyl)benzamide has led to the development of methods for determining serum and urine concentrations of these compounds and their metabolites. Such studies are crucial for understanding the pharmacokinetics and metabolic pathways of these compounds, which can be applied in drug development and therapeutic monitoring (Dockens, Ravis, & Clark, 1987).

  • Chemical Reactivity and Theoretical Studies : The chemical reactivity of various benzamide derivatives has been studied, with a focus on synthesizing novel compounds with potential pharmacological properties. These studies often employ theoretical and experimental approaches, including density functional theory (DFT) calculations, to understand the molecular structure and reactivity of these compounds (Demir et al., 2016).

properties

IUPAC Name

4-acetyl-N-(2-benzoyl-4-chlorophenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16ClNO3/c1-14(25)15-7-9-17(10-8-15)22(27)24-20-12-11-18(23)13-19(20)21(26)16-5-3-2-4-6-16/h2-13H,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHNSSSNINKLKSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)Cl)C(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-acetyl-N-(2-benzoyl-4-chlorophenyl)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.